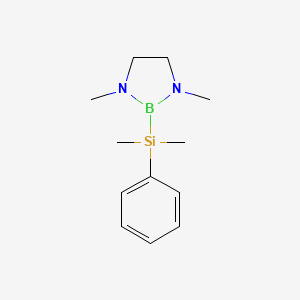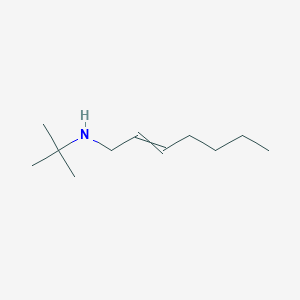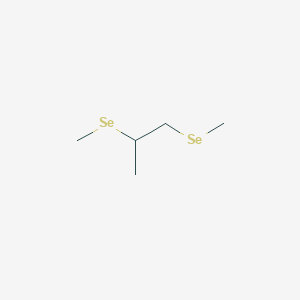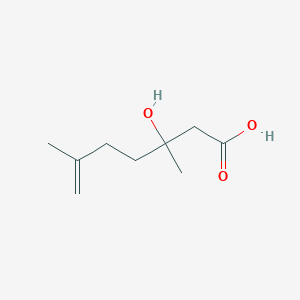![molecular formula C25H17N3O2S B15163451 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one CAS No. 143208-46-2](/img/structure/B15163451.png)
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[3,4-d]pyridazine intermediates with aniline and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or benzoyl moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-anilino-5-benzoyl-N-methyl-3-thiophenecarboxamide
- 3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one stands out due to its unique structural features, which contribute to its diverse biological activities. Its thienopyridazine core and specific substituents enhance its ability to interact with various molecular targets, making it a valuable compound for scientific research.
Properties
CAS No. |
143208-46-2 |
|---|---|
Molecular Formula |
C25H17N3O2S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-anilino-7-benzoyl-3-phenylthieno[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C25H17N3O2S/c29-22(17-10-4-1-5-11-17)23-20-16-26-28(19-14-8-3-9-15-19)25(30)21(20)24(31-23)27-18-12-6-2-7-13-18/h1-16,27H |
InChI Key |
BXWLKTDVYAHZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=NN(C(=O)C3=C(S2)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)

![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)

